N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide, commonly known as JTE907, is a synthetic compound that acts as a selective antagonist of the Cannabinoid Receptor 2 (CB2) []. This compound is primarily utilized in scientific research to investigate the role of the CB2 receptor in various biological processes.
N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazopyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor for various kinases, which are critical in numerous signaling pathways related to diseases such as cancer and diabetes. The structure of this compound features a benzodioxole moiety, which is known for its pharmacological properties, combined with an imidazo[1,2-a]pyridine core that enhances its biological activity.
N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can be classified as:
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure.
The molecular structure of N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can be represented as follows:
Key structural features include:
N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide participates in various chemical reactions:
Reaction conditions such as pH, temperature, and solvent play crucial roles in determining the outcome of these reactions. Analytical techniques like HPLC (High Performance Liquid Chromatography) may be used to monitor reaction progress.
The mechanism of action for N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide primarily involves its role as a kinase inhibitor. It likely binds to the ATP-binding site of target kinases such as DYRK1A and DYRK1B:
Studies have shown that compounds with similar structures exhibit significant kinase inhibition activity, supporting the proposed mechanism for this compound.
Characterization through techniques such as X-ray crystallography may provide insights into solid-state properties and molecular interactions.
N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential. Further research is needed to fully elucidate its pharmacological properties and optimize its efficacy for clinical applications.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 13765-95-2
CAS No.: 640241-33-4
CAS No.:
CAS No.: 591-81-1